3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile
CAS No.:
Cat. No.: VC15813835
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10N2O |
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Molecular Weight | 138.17 g/mol |
IUPAC Name | 3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
Standard InChI | InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3H2,1-2H3 |
Standard InChI Key | SZWGXNNTQMQCJX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NOC(C1)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a 4,5-dihydroisoxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a nitrile (-C≡N) group at position 5 and an isopropyl (-CH(CH₃)₂) substituent at position 3. The dihydroisoxazole moiety introduces partial saturation, reducing ring strain compared to fully aromatic isoxazoles while retaining reactivity at the nitrogen and oxygen centers .
Stereoelectronic Features
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Nitrile Group: The electron-withdrawing nitrile enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions or cycloadditions.
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Isopropyl Substituent: The bulky isopropyl group induces steric effects, influencing regioselectivity in reactions and stabilizing the molecule through hyperconjugation .
Nuclear Magnetic Resonance (NMR)
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¹³C NMR: Peaks at δ 115–120 ppm confirm the nitrile carbon, while signals between δ 25–35 ppm correspond to the isopropyl methyl groups. The dihydroisoxazole ring carbons appear in the δ 60–80 ppm range .
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¹H NMR: Protons on the dihydroisoxazole ring exhibit splitting patterns indicative of vicinal coupling (J = 6–8 Hz), with the isopropyl methine proton resonating as a multiplet near δ 2.5 ppm .
Mass Spectrometry
The molecular ion peak at m/z 138.08 (exact mass: 138.0793 Da) aligns with the molecular formula C₇H₁₀N₂O. Fragmentation pathways include loss of the isopropyl group (-42 Da) and cleavage of the nitrile moiety (-26 Da) .
Synthetic Methodologies
Cyclization of β-Keto Nitriles
A common route involves the cyclocondensation of β-keto nitriles with hydroxylamine derivatives. For example, reacting 3-isopropyl-4-oxopentanenitrile with hydroxylamine hydrochloride in ethanol under reflux yields the target compound via intramolecular O–N bond formation.
Reaction Conditions:
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Solvent: Ethanol/water mixture
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Temperature: 80–100°C
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Catalyst: Sodium acetate (pH 4–5)
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Yield: 65–75%
Halogenative Cyclization
Analogous to the synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole (WO2006038657A1), dibromoformoxime can react with alkenes in the presence of a base. For 3-isopropyl-4,5-dihydroisoxazole-5-carbonitrile, substituting the alkene with a nitrile-bearing precursor may enable similar pathways .
Optimized Parameters:
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Base: K₂CO₃ or NaOH
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Solvent: Methyl isobutyl ketone
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Temperature: 0–20°C
Physicochemical Properties
Reactivity and Functionalization
Nitrile Transformations
The nitrile group undergoes characteristic reactions:
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Hydrolysis: Catalyzed by HCl/EtOH, it converts to the corresponding amide or carboxylic acid.
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Reduction: Using LiAlH₄ yields a primary amine, enabling further derivatization.
Ring-Opening Reactions
Under acidic conditions, the dihydroisoxazole ring opens to form β-amino ketonitriles, which serve as building blocks for heterocycles like pyrimidines and triazines .
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound’s nitrile and isoxazole motifs are prevalent in herbicides and insecticides. For instance, analogs such as 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole are key precursors in sulfonylurea herbicide synthesis .
Drug Discovery
Dihydroisoxazole scaffolds exhibit bioactivity against kinases and proteases. Functionalization of the nitrile group can enhance binding affinity to biological targets, as seen in preclinical candidates for inflammatory diseases .
Future Directions
Recent advances in flow chemistry and biocatalysis could improve the sustainability of its synthesis. Additionally, computational studies exploring its electronic structure may uncover novel reactivity patterns for asymmetric catalysis or materials science.
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